(3,4-Dichlorobenzyl)hydrazine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOHPRQTOMWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Presumed Mechanism of Action of (3,4-Dichlorobenzyl)hydrazine Hydrochloride
Abstract
(3,4-Dichlorobenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative. While direct and extensive research on this specific molecule is limited, its structural features strongly suggest a mechanism of action analogous to other well-characterized benzylhydrazine compounds. This guide synthesizes the available information on related molecules to propose a putative mechanism of action for this compound. The core of its biological activity is likely centered on the reactivity of the hydrazine moiety, which can act as an inhibitor of key enzymes in neurotransmitter metabolism, namely monoamine oxidase (MAO) and aromatic L-amino acid decarboxylase (AAAD). Furthermore, the interaction of the hydrazine group with pyridoxal phosphate (PLP), an essential cofactor for numerous enzymes, is a critical aspect of its biochemical profile. This document will provide a detailed exploration of these potential mechanisms, supported by evidence from analogous compounds, and will outline experimental protocols for their investigation.
Introduction
Chemical Identity of this compound
This compound is an organic molecule characterized by a benzyl group substituted with two chlorine atoms at the 3 and 4 positions of the phenyl ring, which is in turn attached to a hydrazine functional group. The hydrochloride salt form enhances its solubility in aqueous media.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉Cl₃N₂ |
| Molecular Weight | 243.52 g/mol |
| CAS Number | 91467-53-7 |
The Benzylhydrazine Moiety: A Scaffold for Bioactivity
The benzylhydrazine scaffold is a key feature in a number of biologically active molecules. The hydrazine group (-NH-NH₂) is a potent nucleophile and can readily react with electrophilic centers, such as carbonyl groups, to form hydrazones.[1] This reactivity is fundamental to its interaction with biological targets. Benzylhydrazine derivatives have been extensively studied for their therapeutic potential, particularly as enzyme inhibitors.[]
Scope of this Guide
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the presumed mechanism of action of this compound. Given the limited direct studies on this compound, this guide will draw heavily on established knowledge of structurally related benzylhydrazine and hydrazine derivatives to build a scientifically grounded hypothesis of its biological function.
Core Putative Mechanisms of Action
The primary mechanisms of action for benzylhydrazine derivatives typically involve the inhibition of enzymes crucial for neurotransmitter metabolism.
Inhibition of Monoamine Oxidase (MAO)
Hydrazine derivatives are a well-known class of monoamine oxidase inhibitors (MAOIs).[3][4][] Phenelzine, a non-selective and irreversible MAOI of the hydrazine family, is a classic example used in the treatment of depression.[6]
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant and anxiolytic effects of MAOIs.
The inhibitory potential of hydrazine-type compounds can be attributed to their structural similarity to MAO substrates, which possess an amino or imino group. This allows them to bind to the active site of the enzyme. Many hydrazine derivatives act as irreversible inhibitors by forming a stable covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of MAO.
Caption: Proposed MAO inhibition by (3,4-Dichlorobenzyl)hydrazine.
The selectivity of MAOIs for the two isoforms, MAO-A and MAO-B, is a critical determinant of their therapeutic and side-effect profiles. While some hydrazine derivatives are non-selective, others can exhibit preferential inhibition of one isoform over the other. The substitution pattern on the phenyl ring of benzylhydrazine derivatives can influence this selectivity.
Inhibition of Aromatic L-Amino Acid Decarboxylase (AAAD)
Another key target for benzylhydrazine derivatives is aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase.
AAAD is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of the monoamine neurotransmitters dopamine and serotonin.[7] It converts L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin.
3-Hydroxybenzylhydrazine (NSD-1015) is a well-established inhibitor of AAAD and is frequently used in research to block the conversion of L-DOPA to dopamine.[1][8][9][10] The mechanism of inhibition is believed to involve the formation of a hydrazone with the PLP cofactor in the active site of AAAD, thereby inactivating the enzyme. Given the structural similarity, this compound is likely to act as an AAAD inhibitor through a similar mechanism.
Interaction with Pyridoxal Phosphate (PLP)
The interaction with pyridoxal phosphate (PLP), the active form of vitamin B6, is a central theme in the biochemistry of hydrazine compounds.[11]
PLP is a cofactor for a wide variety of enzymes, particularly those involved in amino acid metabolism, including AAAD and GABA transaminase.
Hydrazine and its derivatives can react with the aldehyde group of PLP to form a stable hydrazone.[12][13] This reaction effectively sequesters PLP, leading to a functional deficiency of vitamin B6. This can have significant toxicological consequences, including neurotoxicity, as the activity of numerous PLP-dependent enzymes is compromised.[6][11]
Caption: Reaction of (3,4-Dichlorobenzyl)hydrazine with PLP.
Other Potential Biological Activities
Antifungal Properties
Recent studies have highlighted the antifungal properties of hydrazine-based compounds against pathogenic fungi such as Candida albicans.[14][15]
Several studies have demonstrated that hydrazine derivatives can exhibit significant fungicidal activity, even against drug-resistant strains of C. albicans.[14] These compounds have also been shown to inhibit biofilm formation, a key virulence factor for this pathogen.[14]
The antifungal mechanism of action for some hydrazine derivatives is thought to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[16][17] This oxidative damage can disrupt cellular processes and lead to fungal cell death. Other proposed mechanisms include disruption of the fungal membrane potential and inhibition of ergosterol biosynthesis.[17]
Anticancer Potential
Hydrazone derivatives have been investigated for their potential as anticancer agents.[18] Some benzylidene hydrazine derivatives have shown in vitro anticancer activity against human lung cancer cell lines.[18] The precise mechanisms are still under investigation but may involve the induction of apoptosis.
Synthesis and Chemical Reactivity
Synthesis of this compound
The synthesis of benzylhydrazine derivatives can be achieved through various methods. A common approach involves the nucleophilic substitution reaction between a benzyl halide and hydrazine.[19] For this compound, this would typically involve the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate. Other synthetic routes, such as the catalytic hydrogenation of the corresponding hydrazone, have also been described for similar compounds.[20]
Caption: Synthesis of (3,4-Dichlorobenzyl)hydrazine.
Reactivity of the Hydrazine Group: Hydrazone Formation
As previously mentioned, the hydrazine group is highly reactive towards aldehydes and ketones, leading to the formation of hydrazones.[1] This reaction is fundamental to its proposed mechanism of action against enzymes that utilize carbonyl-containing cofactors like PLP.
Experimental Protocols for Mechanistic Elucidation
To investigate the presumed mechanism of action of this compound, a series of in vitro assays can be employed.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential and selectivity of this compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine, a non-selective substrate for both MAO-A and MAO-B.
-
Assay Principle: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product. The rate of formation of this product is monitored fluorometrically.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
After a defined incubation period, stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescence of the 4-hydroxyquinoline product.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Compare the IC₅₀ values for MAO-A and MAO-B to determine selectivity.[21][22][23]
In Vitro Aromatic L-Amino Acid Decarboxylase (AAAD) Activity Assay
Objective: To assess the inhibitory effect of this compound on AAAD activity.
Methodology:
-
Enzyme Source: Purified or recombinant AAAD, or a tissue homogenate known to have high AAAD activity.
-
Substrate: L-DOPA.
-
Assay Principle: The activity of AAAD is determined by measuring the rate of conversion of L-DOPA to dopamine.
-
Procedure:
-
Prepare various concentrations of the test compound.
-
Incubate the enzyme source with the test compound.
-
Add L-DOPA to start the reaction.
-
After incubation, stop the reaction (e.g., with perchloric acid).
-
Quantify the amount of dopamine produced using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[8][24]
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of AAAD activity.
Antifungal Susceptibility Testing
Objective: To evaluate the antifungal activity of this compound against Candida albicans.
Methodology:
-
Organism: A reference strain of Candida albicans (e.g., ATCC 90028).
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a standardized inoculum of C. albicans.
-
In a 96-well microtiter plate, prepare serial dilutions of the test compound in RPMI-1640 medium.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.
Toxicological Profile of Hydrazine Derivatives
The potential toxicity of hydrazine compounds is a significant consideration in their development as therapeutic agents.
Hepatotoxicity
Some hydrazine derivatives have been associated with hepatotoxicity.[3] This is thought to be due to the formation of reactive metabolites that can damage liver cells.
Neurotoxicity and Vitamin B6 Deficiency
As discussed, the interaction of hydrazines with PLP can lead to a functional vitamin B6 deficiency, which can manifest as neurotoxicity, including seizures.[11]
Generation of Reactive Oxygen Species
The metabolism of some hydrazine derivatives can lead to the formation of free radicals and reactive oxygen species (ROS).[25][26] This can induce oxidative stress, which can damage cellular macromolecules such as DNA, proteins, and lipids.[25]
Conclusion and Future Directions
This compound is a compound with a high probability of acting as an inhibitor of monoamine oxidase and aromatic L-amino acid decarboxylase, based on the well-established activities of its structural analogs. Its mechanism of action is likely rooted in the reactivity of the hydrazine moiety, leading to the formation of hydrazones with enzymatic cofactors like FAD and PLP. Additionally, it may possess antifungal and other biological activities.
Future research should focus on direct experimental validation of these proposed mechanisms of action for this compound. This would involve performing the in vitro enzyme inhibition assays described in this guide, as well as further studies to characterize its selectivity, reversibility of inhibition, and overall pharmacological and toxicological profile. Such studies will be crucial in determining the potential therapeutic utility of this compound.
References
- Boulton, A. A., & Juorio, A. V. (1983). Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase. Canadian journal of biochemistry and cell biology, 61(12), 1279–1284.
- Zhu, M. Y., & Juorio, A. V. (1995). NSD-1015 alters the gene expression of aromatic L-amino acid decarboxylase in rat PC12 pheochromocytoma cells. Journal of neurochemistry, 65(4), 1461–1466.
- Gou, Y., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 658.
- Kalyanaraman, B. (2004). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology and applied pharmacology, 199(2), 192–200.
-
National Center for Biotechnology Information. (n.d.). Background Information for Hydrazine Compounds. In Interaction Profile for Hydrazine Compounds. Retrieved from [Link]
- Santos, M. A., & Silva, T. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
- Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 42(6), 4766-4772.
-
Wikipedia. (2024). Phenelzine. In Wikipedia. Retrieved from [Link]
- Gorostidi, G. R. E., Basagoitia, A., Blanco, J. G. S., & Blanco, F. G. (1998). Kinetic study of the reaction of pyridoxal 5′-phosphate with hydrazine.
- Hyland, K., & Clayton, P. T. (1992). In vitro assays and enzymatic activity curves for L-aromatic amino acid decarboxylase. Annals of Neurology, 32(S1), S17-S21.
- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- Treseder, S. A., et al. (2001). The effects of central aromatic amino acid DOPA decarboxylase inhibition on the motor actions of L-DOPA and dopamine agonists in MPTP-treated primates. British journal of pharmacology, 134(6), 1239–1250.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Li, Y., et al. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in microbiology, 11, 584069.
- Husebye, E. S., Gebre-Medhin, G., & Tuomi, T. (1998). Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies. The Journal of clinical endocrinology and metabolism, 83(11), 3929–3933.
- Zhang, Y., et al. (2021). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry, 19(38), 8345-8349.
-
Wikipedia. (2023). Hydrazine (antidepressant). In Wikipedia. Retrieved from [Link]
- O'Neill, M. J., et al. (2000). The central aromatic amino acid DOPA decarboxylase inhibitor, NSD-1015, does not inhibit L-DOPA-induced circling in unilateral 6-OHDA-lesioned-rats. British journal of pharmacology, 131(2), 265–274.
-
Wikipedia. (2024). Aromatic L-amino acid decarboxylase. In Wikipedia. Retrieved from [Link]
- Just, G. M. (2023). Hydrazine Toxicology. In StatPearls.
- Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of medicinal chemistry, 14(11), 1052–1054.
- Gou, Y., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 658.
- Bou-Abdallah, F., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Phytotherapy research, 32(12), 2564–2573.
- Biel, J. H., Nuhfer, P. A., & Conway, A. C. (1962). Chemistry and Pharmacology of Monoamine Oxidase Inhibitors: Hydrazine Derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 5(4), 645-658.
-
Anusandhanvallari. (n.d.). Antifungal Properties of Hydrazine Derivatives and Metal Complexes. Retrieved from [Link]
-
Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently?. Retrieved from [Link]
-
Osmosis. (2020, August 27). Aromatic L-Amino Acid Decarboxylase Deficiency - causes, symptoms, diagnosis, treatment, pathology [Video]. YouTube. [Link]
- Shcherbakova, E. S., et al. (2022). Complexation of Gold(III) with Pyridoxal 5′-Phosphate-Derived Hydrazones in Aqueous Solution. Molecules, 27(19), 6289.
- Dikusar, E. A., & Potkin, V. I. (2002). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Russian Journal of Organic Chemistry, 38(1), 1-6.
- da Silva, A. C., et al. (2021). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Journal of applied microbiology, 131(3), 1149–1162.
- Putra, G. S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Vitae, 30(1), 1-11.
- Carballo-Carbajal, I., et al. (2019). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica chimica acta, 495, 508–514.
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
- Khan, I., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)
Sources
- 1. The central aromatic amino acid DOPA decarboxylase inhibitor, NSD-1015, does not inhibit L-DOPA-induced circling in unilateral 6-OHDA-lesioned-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Phenelzine - Wikipedia [en.wikipedia.org]
- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of central aromatic amino acid DOPA decarboxylase inhibition on the motor actions of L-DOPA and dopamine agonists in MPTP-treated primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. repositorio.uc.cl [repositorio.uc.cl]
- 13. mdpi.com [mdpi.com]
- 14. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 17. psvmkendra.com [psvmkendra.com]
- 18. jppres.com [jppres.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 22. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3,4-Dichlorobenzyl)hydrazine hydrochloride in Organic Synthesis
Abstract: This technical guide provides a comprehensive overview of (3,4-Dichlorobenzyl)hydrazine hydrochloride, a versatile bifunctional reagent for organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, representative synthesis, core reactivity, and mechanistic principles. Special emphasis is placed on its application in the construction of nitrogen-containing heterocycles, particularly the pyrazole scaffold, a privileged structure in modern drug discovery. This guide synthesizes field-proven insights with authoritative references to provide a practical and scientifically rigorous resource, complete with detailed experimental protocols and workflow visualizations to empower chemists in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound is a stable, crystalline solid that serves as a key building block in synthetic chemistry. The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base, making it amenable to storage and use in a variety of reaction conditions.
The structure features two key reactive centers: the nucleophilic hydrazine moiety (-NHNH₂) and a benzyl group substituted with two chlorine atoms. This unique combination allows for the strategic introduction of the 3,4-dichlorobenzyl pharmacophore into target molecules, a common substituent in bioactive compounds due to its ability to modulate lipophilicity and engage in specific binding interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91467-53-7 | [BLD Pharm] |
| Molecular Formula | C₇H₉Cl₃N₂ | [BLD Pharm] |
| Molecular Weight | 227.52 g/mol | [BLD Pharm] |
| Form | Solid | - |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [BLD Pharm] |
Representative Synthesis of the Reagent
While a dedicated literature preparation for this compound is not prominently published, a robust synthetic route can be designed based on well-established, analogous chemical transformations. The most logical and field-proven approach involves a two-step sequence starting from 3,4-dichlorotoluene.
Step 1: Free-Radical Chlorination of 3,4-Dichlorotoluene
The first step is the synthesis of the key intermediate, 3,4-dichlorobenzyl chloride. This is reliably achieved through the free-radical chlorination of the corresponding toluene derivative. Photochlorination under UV illumination is a standard industrial method that provides the desired benzyl chloride.
-
Causality: The reaction proceeds via a free-radical chain mechanism where chlorine radicals selectively abstract a hydrogen atom from the benzylic position, which is weakened due to resonance stabilization of the resulting benzyl radical. This makes the reaction highly selective for the methyl group over aromatic C-H bonds.
A representative procedure is as follows: 3,4-Dichlorotoluene is heated, and chlorine gas is introduced under UV illumination. The reaction progress is monitored until the desired conversion is achieved. The resulting crude 3,4-dichlorobenzyl chloride is then purified, typically by vacuum distillation.[1]
Step 2: Nucleophilic Substitution with Hydrazine
The second step involves the reaction of 3,4-dichlorobenzyl chloride with an excess of hydrazine hydrate. This is a standard nucleophilic substitution (Sₙ2) reaction.
-
Causality: The terminal nitrogen of hydrazine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. A large excess of hydrazine is crucial for two reasons: 1) It maximizes the formation of the desired monosubstituted product and minimizes the formation of the symmetrically disubstituted side product, 1,2-bis(3,4-dichlorobenzyl)hydrazine. 2) It acts as a base to neutralize the HCl formed during the reaction. The final product is then isolated as the hydrochloride salt by precipitation from an appropriate solvent system upon acidification.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dominated by the nucleophilic character of its hydrazine functional group. This moiety is a potent bis-nucleophile, enabling it to react with a wide range of di-electrophilic partners to form stable heterocyclic rings.
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The most prominent application of substituted hydrazines is in the synthesis of pyrazoles via cyclocondensation with 1,3-dicarbonyl compounds, a reaction known as the Knorr Pyrazole Synthesis.[2]
-
Mechanism: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The overall transformation is a robust and high-yielding method for constructing this key heterocycle.
The Role of the 3,4-Dichlorobenzyl Group & Regioselectivity
When using an unsymmetrical hydrazine like (3,4-Dichlorobenzyl)hydrazine, the two nitrogen atoms are electronically and sterically distinct. The Nα nitrogen is directly attached to the electron-withdrawing benzyl group, making it less nucleophilic, while the terminal Nβ nitrogen is more nucleophilic. Similarly, reaction with an unsymmetrical 1,3-diketone can lead to the formation of two different regioisomeric pyrazoles.
-
Expert Insight: The regiochemical outcome is a consequence of a delicate balance between several factors:
-
Steric Hindrance: The bulky 3,4-dichlorobenzyl group can direct the initial attack to the less sterically hindered carbonyl of the diketone.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the diketone plays a major role. The more electrophilic carbonyl will typically react first with the more nucleophilic terminal nitrogen (Nβ) of the hydrazine.
-
Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can protonate a carbonyl group, enhancing its electrophilicity and influencing the rate of the initial attack and subsequent cyclization steps.
-
Therefore, careful optimization of the substrate and reaction conditions is necessary to achieve high regioselectivity. In many cases, a mixture of isomers is obtained, requiring chromatographic separation.
Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.
Application in Heterocyclic Synthesis: The Pyrazole Scaffold
The pyrazole core is a highly sought-after scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the CETP inhibitor Anacetrapib. Its prevalence stems from its ability to act as a stable, aromatic platform for displaying substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.
Field-Proven Experimental Protocol: Synthesis of an Analogous 1-Benzyl-3,5-disubstituted Pyrazole
Reaction: Benzylhydrazine dihydrochloride + 4-Methyl-β-nitrostyrene → 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (Analogous example)
Protocol:
-
Hydrazone Formation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.25 equiv) in methanol. Add water (approx. 1/15th the volume of methanol).
-
Add benzylhydrazine dihydrochloride (1.25 equiv) in one portion. Stir the mixture at room temperature for 3 hours to form the corresponding hydrazone in situ.
-
Cycloaddition: Add the second coupling partner, in this analogous case 4-methyl-β-nitrostyrene (1.0 equiv), in one portion. Stir the reaction solution at room temperature, open to the air, until the reaction is complete (typically 24-72 hours, monitored by TLC or LC-MS).
-
Work-up and Isolation: Slowly add water to the reaction mixture to precipitate the crude product. Stir for an additional hour.
-
Collect the solid by vacuum filtration, washing the filter cake with a 1:1 methanol/water mixture.
-
The crude solid can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure pyrazole product.
This protocol is adapted from a procedure for a different substrate but illustrates the key steps and conditions typical for this class of reaction.
General Experimental Workflow & Considerations
Visualization of a Typical Workflow
The following diagram outlines a standard workflow for the synthesis of a pyrazole using this compound and a 1,3-diketone.
Caption: Standard laboratory workflow for pyrazole synthesis.
Handling and Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine derivatives are a class of compounds with potential toxicity and should be treated with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a valuable and strategic reagent for organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds. Its primary utility lies in its role as a binucleophile in cyclocondensation reactions, most notably the Knorr pyrazole synthesis. The presence of the 3,4-dichlorobenzyl moiety provides a direct route to incorporating a common and often essential pharmacophore into new chemical entities. By understanding its core reactivity, mechanistic nuances, and leveraging established protocols for analogous reagents, researchers can effectively employ this compound to accelerate the discovery and development of novel therapeutics.
References
- Google Patents. Synthesis method of 2, 4-dichlorobenzyl chloride. CN104844391A.
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1340. [Link]
Sources
Methodological & Application
Synthesis of (3,4-Dichlorobenzyl)hydrazine Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of (3,4-Dichlorobenzyl)hydrazine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and field-proven methodologies.
Introduction and Significance
(3,4-Dichlorobenzyl)hydrazine and its hydrochloride salt are important intermediates in the synthesis of various biologically active compounds. The presence of the dichlorinated benzene ring and the reactive hydrazine moiety makes it a versatile precursor for the development of novel therapeutic agents, including but not limited to, enzyme inhibitors, receptor antagonists, and antimicrobial agents. The precise control of reaction conditions is paramount to ensure high purity and yield of the final product, which is critical for its subsequent applications in drug development pipelines.
This guide will focus on a robust and widely applicable two-step synthetic strategy: the formation of a hydrazone intermediate from 3,4-dichlorobenzaldehyde, followed by its reduction to the desired benzylhydrazine, and concluding with the formation of the stable hydrochloride salt.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a reductive amination pathway. This strategy involves two key transformations:
-
Hydrazone Formation: The initial step is the condensation reaction between 3,4-dichlorobenzaldehyde and hydrazine hydrate to form the corresponding 3,4-dichlorobenzylidenehydrazone. This reaction is typically straightforward and proceeds with high efficiency.
-
Wolff-Kishner Reduction (Huang Minlon Modification): The intermediate hydrazone is then reduced to the target (3,4-Dichlorobenzyl)hydrazine. The Wolff-Kishner reduction, particularly the Huang Minlon modification, is well-suited for this transformation as it is performed under basic conditions, which avoids potential side reactions on the electron-rich aromatic ring.[1][2][3]
-
Salt Formation: The final step involves the conversion of the synthesized free base into its more stable and handleable hydrochloride salt.
This overall approach is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3,4-Dichlorobenzylidenehydrazone
This initial step involves the formation of the hydrazone intermediate. The protocol provided is adapted from a similar, well-established procedure for a related aldehyde.[4]
Protocol 1: Hydrazone Formation
Materials and Equipment:
-
3,4-Dichlorobenzaldehyde
-
Hydrazine hydrate (85% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrazone should form. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the isolated 3,4-dichlorobenzylidenehydrazone in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Expected Outcome: 3,4-Dichlorobenzylidenehydrazone is typically obtained as a white to off-white crystalline solid. The yield for this step is generally high, often exceeding 90%.
Part 2: Wolff-Kishner Reduction to (3,4-Dichlorobenzyl)hydrazine
The reduction of the hydrazone to the corresponding benzylhydrazine is a critical step. The Huang Minlon modification of the Wolff-Kishner reduction is employed here for its efficiency and improved reaction conditions.[1][2][5]
Protocol 2: Huang Minlon Reduction
Materials and Equipment:
-
3,4-Dichlorobenzylidenehydrazone (from Part 1)
-
Sodium hydroxide (NaOH) pellets
-
Diethylene glycol or Ethylene glycol
-
Distillation apparatus
-
High-temperature thermometer
-
Heating mantle
-
Separatory funnel
-
Extraction solvent (e.g., Dichloromethane or Diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, add the 3,4-dichlorobenzylidenehydrazone (1 equivalent), sodium hydroxide (3-4 equivalents), and diethylene glycol (as solvent).
-
Initial Heating and Water Removal: Heat the mixture to reflux. Water and any excess hydrazine will begin to distill off. Continue heating until the temperature of the reaction mixture rises to approximately 200°C.[1][5]
-
Reduction: Maintain the reaction mixture at around 200°C for 2-3 hours to ensure the complete reduction of the hydrazone. The evolution of nitrogen gas should be observed.
-
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Carefully add water to the cooled mixture to dissolve the solids.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (3,4-Dichlorobenzyl)hydrazine as an oil or a low-melting solid.
Causality Behind Choices: The use of a high-boiling solvent like diethylene glycol allows the reaction to reach the high temperatures necessary for the decomposition of the hydrazone anion and the evolution of nitrogen gas, which is the driving force of the reaction.[6] The removal of water from the reaction mixture is crucial as it can inhibit the reaction.
Part 3: Formation of this compound
The free base of (3,4-Dichlorobenzyl)hydrazine can be unstable and is often converted to its hydrochloride salt for better stability and ease of handling.[7]
Protocol 3: Hydrochloride Salt Formation
Materials and Equipment:
-
Crude (3,4-Dichlorobenzyl)hydrazine (from Part 2)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude (3,4-Dichlorobenzyl)hydrazine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete. Alternatively, concentrated hydrochloric acid can be added cautiously until the pH of the solution is acidic.[7]
-
Crystallization: Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete crystallization.
-
Isolation: Collect the white precipitate of this compound by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any impurities. Dry the product in a vacuum desiccator to a constant weight.
Self-Validation: The formation of a white precipitate upon acidification is a strong indicator of successful salt formation. The purity can be further confirmed by melting point determination and spectroscopic analysis.
Characterization of this compound
Table 1: Expected Physicochemical and Spectroscopic Data
| Property | Expected Value/Characteristics |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally. Phenylhydrazine hydrochloride has a melting point of 240-245 °C (decomposes). |
| ¹H NMR | Expected signals for the aromatic protons (in the range of 7.0-7.5 ppm), a singlet for the benzylic CH₂ group, and broad signals for the -NH-NH₃⁺ protons. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or D₂O). |
| ¹³C NMR | Expected signals for the aromatic carbons (in the range of 120-140 ppm) and a signal for the benzylic CH₂ carbon. |
| FTIR (KBr) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region). The spectrum of hydrazine dihydrochloride can be used as a reference for the hydrazinium ion vibrations.[8] |
Safety Precautions
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times.
Handling of Reagents:
-
3,4-Dichlorobenzaldehyde: May cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood.
-
Hydrazine Hydrate: HIGHLY TOXIC and a suspected carcinogen. It is also corrosive and flammable. Handle with extreme caution in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.
Reaction Conditions:
-
The Wolff-Kishner reduction involves high temperatures. Use appropriate heating equipment and ensure the setup is secure.
-
The reaction evolves nitrogen gas, so ensure adequate ventilation.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste requires special handling.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction parameters and adhering to the safety precautions, researchers can confidently synthesize this important intermediate for their drug discovery and development programs. The provided protocols are designed to be self-validating, with clear expected outcomes and characterization data points for verification.
References
- L.S.College, Muzaffarpur. (2021, December 27). Wolff–Kishner reduction.
- Online Organic Chemistry Tutor. (n.d.).
- L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction.
- Google Patents. (n.d.). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
- ResearchGate. (2025, August 7). The Huang—Minlon Modification of Wolff—Kishner Reduction in Rapid and Simple Way Using Microwave Technology.
- Harvard University. (n.d.). Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff- Kishner Method.
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.
- Journal of Babylon University/Pure and Applied Sciences. (2016). The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride.
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- ChemicalBook. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS spectrum.
- PubChem. (n.d.). (3,4-Dichlorophenyl)hydrazine.
- ChemicalBook. (n.d.). 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum.
- ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- ResearchGate. (n.d.). FIGURE 8.
- Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction.
- NIST WebBook. (n.d.). Hydrazine dihydrochloride.
- Organic Syntheses. (n.d.). Benzil Hydrazone.
- The Royal Society of Chemistry. (2015). Supporting Information for Palladium-catalyzed aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism.
- ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?.
- Direct synthesis of hydrazones by visible light mediated aerobic oxid
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride synthesis.
- Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction.
- ResearchGate. (n.d.). FTIR-ATR Spectrum of Hydroxyzine Hydrochloride.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine dihydrochloride [webbook.nist.gov]
Application Notes and Protocols for the Purification of (3,4-Dichlorobenzyl)hydrazine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of (3,4-Dichlorobenzyl)hydrazine hydrochloride, a critical intermediate in pharmaceutical synthesis. Recognizing the paramount importance of purity for downstream applications and regulatory compliance, this document elucidates the causal relationships behind experimental choices. It offers field-proven insights into achieving high-purity this compound. The protocols herein are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure consistent and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this key compound.
Introduction: The Imperative of Purity
This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry and drug development. The presence of impurities, even in trace amounts, can have profound effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Potential impurities may arise from unreacted starting materials, by-products of the synthesis, or degradation products. Therefore, robust and efficient purification is a non-negotiable aspect of its preparation.
The purification strategies detailed below are grounded in the fundamental physicochemical properties of this compound, primarily leveraging solubility differentials and acid-base chemistry.
Understanding the Impurity Profile
Effective purification begins with a theoretical understanding of the potential impurities. The synthesis of this compound typically proceeds via the reaction of a 3,4-dichlorobenzyl halide with hydrazine, followed by salt formation with hydrochloric acid.
Potential Impurities Include:
-
Unreacted Starting Materials: 3,4-Dichlorobenzyl chloride or bromide, and excess hydrazine.
-
By-products: Di-substituted hydrazines, and products of side reactions.
-
Reagents from Workup: Residual acids, bases, or salts.
-
Solvents: Organic solvents used in the synthesis and isolation.
A preliminary purity assessment of the crude material by High-Performance Liquid Chromatography (HPLC) is strongly recommended to tailor the purification strategy.[1][2]
Purification Technique I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).
Based on the properties of similar hydrazine hydrochloride salts, polar protic solvents and their mixtures are excellent candidates.[3]
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Class | Rationale |
| Ethanol/Water | Protic Polar | Ethanol provides good solubility for the organic backbone, while water modulates polarity to decrease solubility upon cooling, facilitating crystallization. |
| Isopropanol | Protic Polar | A good general-purpose solvent for recrystallizing hydrochloride salts. |
| Methanol | Protic Polar | Tends to have higher solvating power than ethanol; may require the addition of an anti-solvent. |
| Acetonitrile/Water | Aprotic/Protic | Offers a different selectivity for impurities compared to alcohol-water systems. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., 95% ethanol).
-
Heating: Gently heat the mixture to reflux with continuous stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small aliquots of the solvent until a clear solution is obtained at reflux.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w) and swirl. Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask. Once at room temperature, further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow Diagram for Recrystallization
Caption: Recrystallization workflow for this compound.
Purification Technique II: Acid-Base Extraction
This technique is particularly useful for removing non-basic impurities. (3,4-Dichlorobenzyl)hydrazine is a basic compound that forms a water-soluble hydrochloride salt. By converting the salt back to its free base form, it can be extracted into an organic solvent, leaving water-soluble impurities behind. The free base is then converted back to the hydrochloride salt in a pure form.
Rationale and In-Process Controls
The principle relies on the reversible nature of the salt formation. The hydrochloride salt is soluble in aqueous media, while the free base has higher solubility in organic solvents. Monitoring the pH at each stage is a critical in-process control to ensure complete conversion between the salt and free base forms.
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10). The free base of (3,4-Dichlorobenzyl)hydrazine will precipitate or form an oil.
-
Organic Extraction: Extract the free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration: Filter off the drying agent.
-
Salt Formation: To the dry organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The pure this compound will precipitate out of the organic solvent.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Workflow Diagram for Acid-Base Extraction
Caption: Acid-base extraction and re-salt formation workflow.
Purity Assessment: A Self-Validating System
The success of any purification protocol is contingent upon accurate and reliable analytical methods to assess purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds.[1][2] A validated HPLC method should be used to assess the purity of the crude material and the final product.
Table 2: Generalized HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Other Analytical Techniques
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its utilization for pharmaceutical development. The choice between recrystallization and acid-base extraction will depend on the nature and quantity of the impurities present in the crude material. For optimal results, a combination of these techniques may be employed. The protocols provided in this guide, when coupled with rigorous analytical validation, will enable researchers to consistently obtain high-purity this compound, thereby ensuring the quality and integrity of their downstream applications.
References
- RU2596223C2, "Method of producing high-purity hydrazine", Google P
- CN101643424A, "Method for preparing 3,3'-dichlorobenzidine hydrochloride through formaldehyde-hydrazine hydrate reduction", Google P
-
Reddy, et al., "Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High", Journal of Drug Delivery & Therapeutics, 2018, [Link]
-
"Hydrazine, 1,2-dimethyl-, dihydrochloride", Organic Syntheses Procedure, [Link]
- CN102993044A, "Preparation method of 4-chlorophenylhydrazine hydrochloride", Google P
-
Thiel, O. R., and Achmatowicz, M. M., "Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine", Organic Syntheses, [Link]
- CN1896067A, "Industrial production process of hydralazine hydrochloride", Google P
- CN101157637A, "Method for preparing 3,4-dimethyl phenylhydrazine", Google P
- CN104211644A, "Novel synthesis method of 3,4-dichloropyridazine", Google P
-
"4-Chlorobenzaldehyde (4-methyl)hydrazone", Organic Syntheses Procedure, [Link]
-
PubChem, "(3,4-Dichlorophenyl)hydrazine", National Center for Biotechnology Information, [Link]
-
Al-Sabha, W., "Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations", SciRP.org, [Link]
-
"DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE", ResearchGate, [Link]
-
"HYDRAZINE: METHOD 3503", NIOSH Manual of Analytical Methods, Centers for Disease Control and Prevention, [Link]
-
"Toxicological Profile for Hydrazines", Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information, [Link]
-
"Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride", ResearchGate, [Link]
-
"Hydrazine hydrochloride", Sciencemadness Wiki, [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Scaling Up Substituted Hydrazine Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides general guidance on the challenges and troubleshooting strategies associated with the scale-up of substituted hydrazine hydrochloride synthesis. It is intended for educational purposes for a professional audience and does not constitute a specific protocol for the synthesis of (3,4-Dichlorobenzyl)hydrazine hydrochloride or any other specific compound. All laboratory work should be conducted with appropriate safety precautions, personal protective equipment (PPE), and in compliance with all institutional and regulatory guidelines.[1][2][3][4] The handling of hydrazine and its derivatives requires extreme caution due to their potential toxicity and reactivity.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
General Scale-Up Considerations
Q1: What are the primary challenges when scaling up a substituted hydrazine synthesis from bench-scale to a pilot plant or manufacturing scale?
A1: Scaling up hydrazine derivative syntheses presents several key challenges that must be carefully managed:
-
Exotherm Control: Hydrazine reactions are often exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale, potentially leading to runaway reactions.
-
Mass Transfer and Mixing: Ensuring efficient mixing becomes more difficult in larger reactors, which can lead to localized "hot spots" or areas of high reactant concentration, impacting yield and impurity profiles.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the hydrazine source, becomes critical at scale to maintain temperature control and minimize side reactions.
-
Work-up and Isolation: Procedures that are simple at the lab scale, such as extractions and filtrations, can be complex and time-consuming at a larger scale, potentially affecting product stability and purity.
-
Safety and Handling: The risks associated with handling highly reactive and potentially toxic reagents like hydrazine are magnified at a larger scale, necessitating specialized equipment and stringent safety protocols.[1][2][3][4]
Q2: How does the choice of solvent impact the scale-up of a hydrazine hydrochloride synthesis?
A2: Solvent selection is critical for a successful and safe scale-up. Key considerations include:
-
Solubility: The solvent must effectively dissolve reactants to ensure a homogeneous reaction but also allow for the precipitation of the desired hydrochloride salt product for efficient isolation.
-
Boiling Point and Vapor Pressure: A solvent with a suitable boiling point is necessary for effective temperature control. Low-boiling point solvents can be difficult to handle at scale, while high-boiling point solvents can be challenging to remove during work-up.
-
Reaction Compatibility: The solvent must be inert to the reaction conditions and not participate in side reactions with the reactants or reagents.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are major considerations at an industrial scale.
Troubleshooting Guide
Reaction and Yield Issues
Q3: My reaction yield has significantly decreased upon scale-up. What are the likely causes?
A3: A drop in yield during scale-up can often be attributed to several factors:
-
Inefficient Mixing: As mentioned, poor mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate and allowing for the degradation of reactants or products.
-
Poor Temperature Control: If the reaction is not maintained at the optimal temperature, side reactions can become more prevalent, consuming starting materials and reducing the yield of the desired product.
-
Impure Starting Materials: The quality of starting materials can have a more pronounced effect at a larger scale. Ensure all reactants and solvents are of appropriate purity.
-
Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable, and prolonged reaction times or exposure to incompatible materials of construction can lead to decomposition.[6]
Q4: I am observing the formation of new, unidentified impurities in my scaled-up reaction. How can I identify and mitigate them?
A4: The appearance of new impurities is a common scale-up challenge. A systematic approach is required for identification and mitigation:
-
Impurity Identification: Isolate the impurities using techniques like preparative chromatography. Characterize their structures using analytical methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[7]
-
Common Impurity Sources:
-
Over-alkylation: The formation of di-substituted hydrazines can occur if the stoichiometry is not carefully controlled.
-
Oxidation: Hydrazines are susceptible to oxidation, especially in the presence of air.[1] Maintaining an inert atmosphere (e.g., nitrogen blanket) is crucial.[1]
-
Side reactions with the solvent or starting materials: Consider the possibility of your solvent or impurities in your starting materials participating in the reaction.[8]
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Adjust temperature, reaction time, and reagent addition rates to disfavor the formation of impurities.
-
Purify Starting Materials: Ensure the purity of your starting materials to eliminate potential sources of side reactions.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[1]
-
Product Isolation and Purity
Q5: The physical properties (e.g., color, crystal form) of my isolated hydrazine hydrochloride salt are inconsistent between batches. Why is this happening and how can I control it?
A5: Inconsistencies in the physical properties of the final product can be due to:
-
Crystallization Conditions: The rate of cooling, agitation speed, and solvent composition during crystallization can all influence the crystal form (polymorphism) and particle size of the product.
-
Presence of Impurities: Even small amounts of impurities can affect the crystallization process and the color of the final product.
-
Residual Solvent: Incomplete removal of the reaction or crystallization solvent can lead to a "wet" or discolored product.
To improve consistency, it is essential to develop a robust and well-defined crystallization protocol with tight control over these parameters.
Q6: My final product has low purity, even after recrystallization. What are some advanced purification techniques I can consider?
A6: If standard recrystallization is insufficient, consider the following:
-
Slurry Washing: Washing the isolated solid with a solvent in which the product has low solubility but the impurities are soluble can be an effective purification step.
-
Ion-Exchange Chromatography: For the removal of salt-like impurities, ion-exchange chromatography can be a powerful technique.[9]
-
Activated Carbon Treatment: Treatment with activated carbon can be effective for removing colored impurities.
Experimental Workflow and Data Presentation
General Synthetic Workflow for Substituted Benzylhydrazine Hydrochlorides
The synthesis of substituted benzylhydrazine hydrochlorides typically involves the reaction of a substituted benzyl halide with a hydrazine source, followed by the formation of the hydrochloride salt.
Caption: General workflow for substituted benzylhydrazine hydrochloride synthesis.
Table 1: Key Parameters for Scale-Up Consideration
| Parameter | Bench-Scale (Typical) | Pilot-Scale (Considerations) | Rationale for Change |
| Reactant Molar Ratio | 1.0 : 1.1 (Halide : Hydrazine) | 1.0 : 1.05 - 1.1 | Tighter control to minimize di-substitution and residual hydrazine. |
| Reaction Temperature | 0 °C to RT | 0 - 10 °C | Lower and more controlled temperature to manage exotherm. |
| Addition Time | 10-15 minutes | 1-2 hours | Slower addition to allow for efficient heat removal. |
| Stirring Speed | 300-500 rpm | Baffled reactor, optimized for mixing | Ensure homogeneity in a larger volume. |
| Work-up Quench | Addition to open beaker of water | Slow reverse addition into water | Control quenching exotherm and potential gas evolution. |
Analytical Methods for Quality Control
A robust set of analytical methods is crucial for monitoring reaction progress and ensuring final product quality.
| Analytical Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | Quantify starting material consumption, product formation, and impurity levels.[10] |
| GC (Gas Chromatography) | Analyze for volatile impurities and residual solvents.[11] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Confirm the structure of the desired product and identify major impurities. |
| MS (Mass Spectrometry) | Determine the molecular weight of the product and impurities. |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | Functional group analysis and comparison to a reference standard. |
| Titration | Determine the purity of the hydrazine starting material and the final hydrochloride salt content.[12] |
Safety Considerations
Working with hydrazine and its derivatives requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, a face shield, and a lab coat.[3][5]
-
Ventilation: All work should be conducted in a well-ventilated fume hood.[3]
-
Inert Atmosphere: Use an inert atmosphere (nitrogen or argon) to prevent the formation of explosive mixtures with air and to minimize oxidation.[1]
-
Spill and Waste Management: Have appropriate spill cleanup materials readily available. All hydrazine-containing waste must be quenched and disposed of according to institutional and regulatory guidelines.[3][5]
Caption: Interrelation of safety principles for successful scale-up.
References
- CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents.
-
Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride - ResearchGate. Available at: [Link]
- CN101643424A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through formaldehyde-hydrazine hydrate reduction - Google Patents.
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]
-
The synthesis and properties of some hydrazines - Aston Research Explorer. Available at: [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. Available at: [Link]
-
Hydrazine Impurity Survey - DTIC. Available at: [Link]
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ResearchGate. Available at: [Link]
-
Safety and Handling of Hydrazine - DTIC. Available at: [Link]
-
A hydrazine-free photoredox catalytic synthesis of azines by reductive activation of readily available oxime esters - Green Chemistry (RSC Publishing). Available at: [Link]
- CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents.
-
HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. Available at: [Link]
-
Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]
-
New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy - MDPI. Available at: [Link]
-
Efficient photocatalytic synthesis of benzylhydrazine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Available at: [Link]
-
Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. Available at: [Link]
-
METTLER TOLEDO - Determination of hydrazine in water samples. Available at: [Link]
-
Characterization of impurities in sulfasalazine - PubMed. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]
-
NHN synthesis not working - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. arxada.com [arxada.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 10. jddtonline.info [jddtonline.info]
- 11. sielc.com [sielc.com]
- 12. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (3,4-Dichlorobenzyl)hydrazine Hydrochloride Analogues as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (3,4-Dichlorobenzyl)hydrazine hydrochloride analogues, focusing on their potential as monoamine oxidase (MAO) inhibitors. Drawing from available scientific literature, this document synthesizes data on structure-activity relationships (SAR), in vitro enzyme inhibition, and in vivo antidepressant models to offer a technical overview for researchers in drug discovery and development.
Introduction: The Significance of the Benzylhydrazine Scaffold
The benzylhydrazine moiety is a key pharmacophore in a number of biologically active compounds, most notably as inhibitors of monoamine oxidase (MAO). MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO, particularly MAO-A, can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant drugs.[1]
This compound serves as a foundational structure for exploring the impact of substitutions on the benzyl ring on the inhibitory potency and selectivity towards MAO isoforms. The chlorine atoms at the 3 and 4 positions of the benzene ring are known to influence the electronic and lipophilic properties of the molecule, which in turn can affect its binding affinity to the enzyme's active site.
Comparative Efficacy of Analogues: A Structure-Activity Relationship (SAR) Perspective
Impact of Benzene Ring Substitution
The nature and position of substituents on the phenyl ring of benzylhydrazine analogues play a critical role in their MAO inhibitory activity.
-
Halogen Substitution: The presence of halogen atoms, such as chlorine, on the aromatic ring can significantly influence the inhibitory potency. For instance, in a series of benzofuran–thiazolylhydrazone derivatives, a compound bearing a 2,4-dichlorophenyl group demonstrated potent inhibitory activity against the MAO-A isoenzyme, with an IC50 value of 0.073 ± 0.003 μM.[2] This suggests that the dichloro substitution pattern contributes favorably to the interaction with the MAO-A active site.
-
Positional Isomerism: The position of the substituent is also crucial. In a study of pyridazinobenzylpiperidine derivatives, a compound with a chlorine atom at the 3-position of the phenyl ring (S5) exhibited the most potent MAO-B inhibition with an IC50 value of 0.203 μM.[3] The inhibitory potency for MAO-B followed the order of -Cl > -OCH3 > -F > -CN > -CH3 > -Br at the 3-position.[3] This highlights the sensitivity of the enzyme's binding pocket to the electronic and steric properties of the substituent and its location on the ring.
The Role of the Hydrazine and Hydrazone Moiety
The hydrazine (-NH-NH2) and hydrazone (-NH-N=CH-) functionalities are central to the MAO inhibitory activity of these compounds. These groups are believed to interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme.[4] The structural similarity of the hydrazine moiety to the amine group of natural MAO substrates facilitates the binding of these inhibitors to the enzyme.[3]
Quantitative Efficacy Data: A Tabular Comparison
To provide a clearer picture of the efficacy of various substituted hydrazine derivatives, the following table summarizes the in vitro MAO inhibitory activities (IC50 values) from different studies. It is important to note that these compounds are not all direct analogues of this compound, but they provide valuable insights into the SAR of this class of compounds.
| Compound Class/Derivative | Target | IC50 (µM) | Reference |
| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.073 ± 0.003 | [2] |
| Pyridazinobenzylpiperidine derivative (S5, 3-Cl) | MAO-B | 0.203 | [3] |
| Pyridazinobenzylpiperidine derivative (S15) | MAO-A | 3.691 | [3] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (para-F) | MAO-A | 1.38 | [1] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (para-Br) | MAO-A | 2.48 | [1] |
| 1-substituted-2-phenylhydrazone (2b) | hMAO-A | 0.028 | [5] |
| 1-substituted-2-phenylhydrazone (2a) | hMAO-A | 0.342 | [5] |
Experimental Protocols for Efficacy Evaluation
The assessment of the efficacy of this compound analogues typically involves a combination of in vitro and in vivo assays.
In Vitro Monoamine Oxidase Inhibition Assay
A common method to determine the inhibitory potency of compounds against MAO-A and MAO-B is through a fluorometric assay.
Principle: This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by MAO. The H2O2 then reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, the substrate (e.g., p-tyramine), the fluorescent probe (e.g., Amplex® Red), and horseradish peroxidase in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Dilution: Prepare a series of dilutions of the test compounds (analogues of this compound) in the assay buffer.
-
Assay Procedure:
-
Add the MAO enzyme solution to the wells of a 96-well microplate.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and the detection mix (probe and horseradish peroxidase).
-
Incubate the plate for a further period (e.g., 30-60 minutes) at the same temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Antidepressant Efficacy Model: The Forced Swim Test
The forced swim test (FST) is a widely used behavioral model to screen for potential antidepressant activity in rodents.[6][7]
Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[6][7]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the animals (typically mice or rats) to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compounds (analogues of this compound) or a vehicle control to the animals at a specific time before the test (e.g., 30-60 minutes).
-
Forced Swim Procedure:
-
Place each animal individually into a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
The total duration of the test is typically 6 minutes.
-
Record the behavior of the animal, usually during the last 4 minutes of the test.
-
-
Behavioral Scoring:
-
Score the duration of immobility, which is defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the mean immobility time of the drug-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of potential antidepressant-like activity.
-
Visualizing the Underlying Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the MAO inhibition pathway and the experimental workflows.
Caption: Mechanism of action of (3,4-Dichlorobenzyl)hydrazine analogues as MAO inhibitors.
Caption: Workflow for evaluating the efficacy of (3,4-Dichlorobenzyl)hydrazine analogues.
Conclusion
The available evidence suggests that analogues of this compound hold promise as inhibitors of monoamine oxidase, with potential applications as antidepressant agents. The dichlorophenyl moiety appears to be a favorable substitution pattern for MAO-A inhibition, although the precise positioning and nature of substituents are critical for optimizing potency and selectivity. Further systematic studies involving the synthesis and evaluation of a focused library of (3,4-Dichlorobenzyl)hydrazine analogues are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further development. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- Chimenti, F., et al. (2005). Synthesis and biological evaluation of novel 2,4,5-trisubstituted thiazole derivatives as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 48(23), 7113-7122.
- Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro and in vivo anti-mycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4504.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Tantawy, A. S., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 7(4), 3469-3481.
- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Current protocols in pharmacology, 49(1), 5-8.
- Oh, J., et al. (2022).
- Göktaş, O., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(10), 1735.
- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. Biochemistry, 46(20), 5905-5913.
- Pal, R., et al. (2022). Synthesis, in silico analysis and antidepressant activity of 1, 3, 4-oxadiazole derivatives. Bangladesh Journal of Pharmacology, 17(1), 1-8.
-
ResearchGate. (n.d.). Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
JoVE. (n.d.). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]
-
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]
- Tan, Q. W., et al. (2021). Design, synthesis, and antidepressant/anticonvulsant activities of 3H-benzo[f]chromen chalcone derivatives. Medicinal Chemistry Research, 30(7), 1435-1446.
-
ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... Retrieved from [Link]
-
Reddit. (2021, February 12). Why are there big differences in reported IC50 values for MAO-B inhibition by curcumin. Retrieved from [Link]
- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8081.
- Wiley Online Library. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 21(2), e202301509.
-
ResearchGate. (n.d.). (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
-
YouTube. (2021, May 5). Animal research: antidepressants and the forced swim test. Retrieved from [Link]
- MDPI. (2022).
- MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1642.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Investigating (3,4-Dichlorobenzyl)hydrazine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Methodologies
For drug development professionals and researchers, the journey from a promising chemical entity to a potential therapeutic agent is a meticulous process of characterization. (3,4-Dichlorobenzyl)hydrazine hydrochloride, a member of the hydrazine class of compounds, presents an intriguing subject for investigation. While direct, extensive research on this specific molecule is emerging, we can extrapolate from the broader family of hydrazine derivatives to design a robust investigative framework. Many hydrazine-containing compounds are known for their interaction with monoamine oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters.[1][2] This guide provides a comparative overview of in vitro and in vivo studies essential for elucidating the pharmacological profile of this compound, with a focus on its potential as a monoamine oxidase inhibitor.
The core principle of this guide is to present a logical, self-validating progression of experiments. We will begin with isolated, controlled in vitro systems to establish a baseline of activity and mechanism, followed by the complexity of in vivo models to understand the compound's effects within a whole, living organism.
Section 1: In Vitro Evaluation: Establishing a Mechanistic Fingerprint
In vitro studies are the foundational step in characterizing a new chemical entity. They offer a controlled environment to dissect specific molecular interactions, minimizing the confounding variables present in a whole organism. For a hydrazine derivative like this compound, the primary in vitro question is its potential interaction with key enzymes, such as monoamine oxidases.
Primary Target Engagement: Monoamine Oxidase (MAO) Inhibition Assays
Given the prevalence of MAO inhibition among hydrazine derivatives, a primary screen should assess the compound's effect on both MAO-A and MAO-B isoforms.
Experimental Protocol: Fluorometric MAO Activity Assay
This protocol is adapted from standard fluorometric kits available for measuring MAO activity.[3]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a working solution of a non-fluorescent substrate that is converted to a fluorescent product by the action of MAO (e.g., a tyramine derivative).
-
Prepare a positive control (a known MAO inhibitor, e.g., pargyline for MAO-B, clorgyline for MAO-A) and a negative control (vehicle).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Add 10 µL of varying concentrations of this compound, positive control, or vehicle to the respective wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 40 µL of the substrate solution.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Interpreting the Data: A low IC50 value suggests potent inhibition. Comparing the IC50 values for MAO-A and MAO-B will reveal the compound's selectivity. Selective MAO-A inhibitors are often investigated for antidepressant properties, while selective MAO-B inhibitors are explored for neuroprotective effects in conditions like Parkinson's disease.[1]
Secondary Screening: Cytotoxicity and Antimicrobial Activity
Preliminary data suggests that (3,4-Dichlorobenzyl)hydrazine may possess anticancer and antimicrobial properties.[4] These can be investigated through the following in vitro assays.
Table 1: Summary of Secondary In Vitro Assays
| Assay Type | Cell/Organism Line | Key Parameter Measured | Rationale |
| MTT Cell Viability Assay | MCF-7 (Breast Cancer), SH-SY5Y (Neuronal) | IC50 (µM) | To assess potential anticancer efficacy and neurotoxicity. |
| Broth Microdilution | E. coli, S. aureus | Minimum Inhibitory Concentration (MIC, µg/mL) | To determine the lowest concentration that inhibits visible bacterial growth. |
A hypothetical result showing a low IC50 value against MCF-7 cells with a significantly higher IC50 against SH-SY5Y cells would suggest selective anticancer activity with a favorable initial safety profile for neuronal cells.
Section 2: In Vivo Studies: From Molecular Action to Physiological Response
While in vitro assays provide crucial mechanistic insights, they cannot predict a compound's behavior in a complex biological system. In vivo studies are indispensable for evaluating the therapeutic potential and safety profile of a compound, accounting for factors like absorption, distribution, metabolism, excretion (ADME), and off-target effects.
Assessing Antidepressant-Like Activity: The Forced Swim Test (FST)
If in vitro results indicate MAO-A inhibition, a logical next step is to assess for antidepressant-like effects in an animal model. The Forced Swim Test is a widely used behavioral assay for this purpose.[5][6][7]
Experimental Protocol: Forced Swim Test in Mice
-
Animal Acclimation: Male C57BL/6 mice are housed in a controlled environment for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally), a positive control (e.g., imipramine, 20 mg/kg), or vehicle to different groups of mice.
-
The compound is typically administered 30-60 minutes before the test.
-
-
Test Procedure:
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test duration is 6 minutes. The first 2 minutes are considered an adaptation period and are not scored.
-
During the final 4 minutes, record the total time the mouse remains immobile (making only the movements necessary to keep its head above water).
-
-
Data Analysis:
-
Compare the mean immobility time of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Interpreting the Data: A significant reduction in immobility time in the group treated with this compound, similar to the positive control, would suggest an antidepressant-like effect.[6]
Preliminary Safety and Tolerability: Acute Toxicity Study
An essential early in vivo study is the determination of acute toxicity to establish a preliminary safety window.
Experimental Protocol: Determination of LD50
-
Animal Groups: Use several groups of mice, with at least 5 animals per group.
-
Dose Administration: Administer single, escalating doses of this compound to each group via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using a statistical method such as the Probit analysis.
Interpreting the Data: The LD50 value provides a quantitative measure of the acute toxicity of the compound. A higher LD50 indicates lower acute toxicity. This information is critical for dose selection in subsequent, longer-term in vivo studies. It is important to note that hydrazine compounds can exhibit delayed toxicity.[8]
Section 3: Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between the in vitro mechanistic data and the in vivo physiological outcomes.
Table 2: Hypothetical Comparative Data for this compound
| Study Type | Parameter | Hypothetical Result | Implication |
| In Vitro | MAO-A Inhibition | IC50 = 0.5 µM | Potent inhibitor of MAO-A. |
| MAO-B Inhibition | IC50 = 15 µM | Selective for MAO-A over MAO-B. | |
| Neuronal Cell Viability | IC50 > 100 µM | Low direct toxicity to neuronal cells. | |
| In Vivo | Forced Swim Test | 40% reduction in immobility at 20 mg/kg | Antidepressant-like effect observed. |
| Acute Toxicity | LD50 = 200 mg/kg (i.p.) | Moderate acute toxicity. |
In this hypothetical scenario, the potent and selective in vitro inhibition of MAO-A provides a strong mechanistic rationale for the observed antidepressant-like effects in vivo. The low in vitro cytotoxicity in a neuronal cell line is consistent with a therapeutic effect that is not simply due to generalized cellular toxicity. However, the moderate acute toxicity in vivo highlights that factors beyond direct cellular effects, such as metabolism into more toxic byproducts or off-target effects on other organ systems, are at play.[9][10]
Diagram 1: Experimental Workflow
Caption: A streamlined workflow from in vitro mechanistic studies to in vivo efficacy and safety evaluation.
Diagram 2: Hypothesized Mechanism of Action
Caption: Hypothesized pathway for the antidepressant-like effects of this compound via MAO-A inhibition.
Conclusion
The investigation of a novel compound like this compound requires a systematic and logical progression from in vitro to in vivo studies. In vitro assays are essential for identifying the primary mechanism of action and potential off-target effects in a controlled setting. Subsequently, in vivo models are crucial for validating these findings in a complex physiological system and for establishing a preliminary safety and efficacy profile. The discrepancies often observed between these two study types are not failures of the models but rather opportunities to understand the broader biological context, including metabolism and systemic toxicity. By following a well-designed, multi-faceted approach as outlined in this guide, researchers can efficiently and effectively characterize the therapeutic potential of new chemical entities.
References
- Benchchem. This compound | 91467-53-7.
- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254.
- Krishnan, V., & Nestler, E. J. (2011). Animal models of depression: molecular perspectives. Hot Topics in Behavioural Neuroscience, 121-147.
-
National Center for Biotechnology Information. (2023). Hydrazine Toxicology. In StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Pletcher, M. J., & Kliem, S. (2020). A Study of the Mechanism of Acute Toxic Effects of Hydrazine, UDMH, MMH, AND SDMH. Defense Technical Information Center. Retrieved from [Link]
- Sivakumar, P., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Molecules, 27(22), 7868.
- Tipton, K. F. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2708, 383-398.
- Wang, Y., et al. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. Molecules, 24(2), 327.
- Yele, S. U., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 416-426.
Sources
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 91467-53-7 | Benchchem [benchchem.com]
- 5. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo | MDPI [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
